1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile
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Overview
Description
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile is a chemical compound characterized by the presence of a thiophene ring substituted with a phenyl group at the 5-position and a cyclobutane ring attached to a carbonitrile group
Preparation Methods
The synthesis of 1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Substitution with Phenyl Group: The phenyl group is introduced at the 5-position of the thiophene ring through electrophilic aromatic substitution reactions.
Cyclobutane Ring Formation: The cyclobutane ring is formed via cycloaddition reactions, where suitable precursors undergo [2+2] cycloaddition.
Introduction of Carbonitrile Group: The carbonitrile group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyano group.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Cycloaddition: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism by which 1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(5-Phenylthiophen-2-yl)cyclobutane-1-carbonitrile can be compared with other thiophene derivatives, such as:
2-Phenylthiophene: Lacks the cyclobutane and carbonitrile groups, making it less complex and potentially less versatile in certain applications.
5-Phenyl-2-thiophenecarbonitrile: Similar but lacks the cyclobutane ring, which may affect its chemical reactivity and applications.
Cyclobutane-1-carbonitrile: Lacks the thiophene and phenyl groups, making it a simpler molecule with different properties.
The uniqueness of this compound lies in its combination of a thiophene ring, phenyl group, cyclobutane ring, and carbonitrile group, which together confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-(5-phenylthiophen-2-yl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c16-11-15(9-4-10-15)14-8-7-13(17-14)12-5-2-1-3-6-12/h1-3,5-8H,4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBYREFBVOZSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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